molecular formula C9H12O4 B12351674 5,7-Dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

5,7-Dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12351674
M. Wt: 184.19 g/mol
InChI Key: QYCGVXPKRQUBRN-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a chemical compound with a complex structure that includes multiple hydroxyl groups and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one can be achieved through several synthetic routes. One common method involves the reaction of phloroglucinol with ethylacetoacetate via Pechmann condensation in the presence of sulfuric acid . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the chromenone core, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for condensation reactions, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

5,7-Dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s hydroxyl groups make it a useful tool in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biological processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific arrangement of hydroxyl groups and the chromenone core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C9H12O4/c10-5-3-7(12)9-6(11)1-2-13-8(9)4-5/h1-2,5,7-10,12H,3-4H2

InChI Key

QYCGVXPKRQUBRN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2C(C1O)C(=O)C=CO2)O

Origin of Product

United States

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